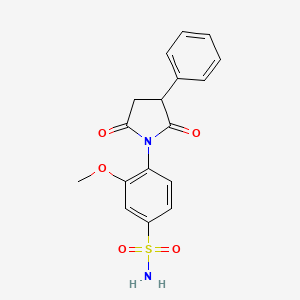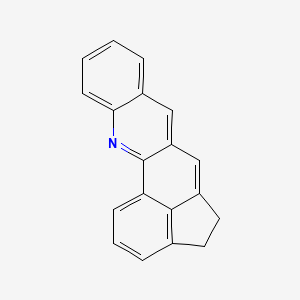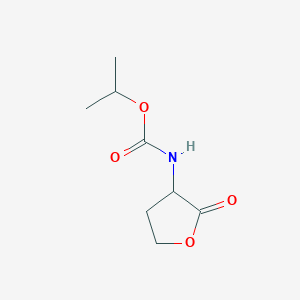
Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are organic compounds derived from carbamic acid. This particular compound features an isopropyl group attached to a 2-oxotetrahydrofuran-3-yl carbamate structure. It is known for its applications in various fields, including chemistry, biology, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of isopropyl (2-oxotetrahydrofuran-3-yl)carbamate can be achieved through several methods. One common approach involves the reaction of isopropyl alcohol with 2-oxotetrahydrofuran-3-yl isocyanate. This reaction typically occurs under mild conditions and does not require an inert atmosphere .
Another method involves the use of carbamoyl chlorides, which react with isopropyl alcohol to form the desired carbamate. This reaction is often carried out in the presence of a base to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to amines.
Substitution: Nucleophilic substitution reactions can replace the isopropyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for amines.
Biology: The compound is studied for its potential biological activities and interactions with enzymes.
Medicine: Research explores its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of polymers and other industrial chemicals
Wirkmechanismus
The mechanism of action of isopropyl (2-oxotetrahydrofuran-3-yl)carbamate involves its interaction with molecular targets, such as enzymes and receptors. The carbamate group can form covalent bonds with active sites of enzymes, inhibiting their activity. This interaction can affect various biochemical pathways and cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl carbamate: Similar in structure but with an ethyl group instead of an isopropyl group.
Methyl carbamate: Contains a methyl group instead of an isopropyl group.
Propyl carbamate: Features a propyl group in place of the isopropyl group.
Uniqueness
Isopropyl (2-oxotetrahydrofuran-3-yl)carbamate is unique due to its specific structure, which imparts distinct chemical and physical properties. Its reactivity and interactions with biological molecules differ from those of similar compounds, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
61546-62-1 |
|---|---|
Molekularformel |
C8H13NO4 |
Molekulargewicht |
187.19 g/mol |
IUPAC-Name |
propan-2-yl N-(2-oxooxolan-3-yl)carbamate |
InChI |
InChI=1S/C8H13NO4/c1-5(2)13-8(11)9-6-3-4-12-7(6)10/h5-6H,3-4H2,1-2H3,(H,9,11) |
InChI-Schlüssel |
MMPLABYBXZFVPZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NC1CCOC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


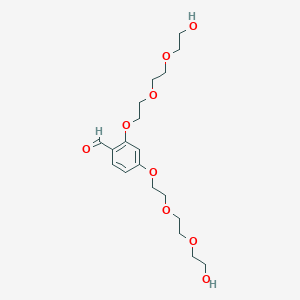

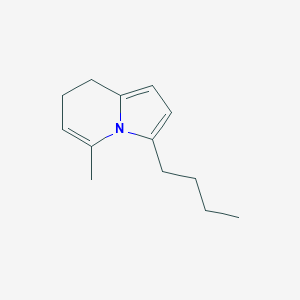
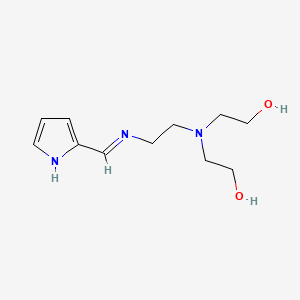

![7H-Pyrano[4,3-d]isoxazol-7-one, 3-(2,6-dichlorophenyl)-4,5-dihydro-](/img/structure/B12894704.png)
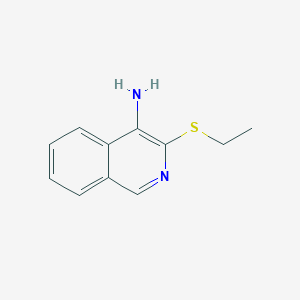
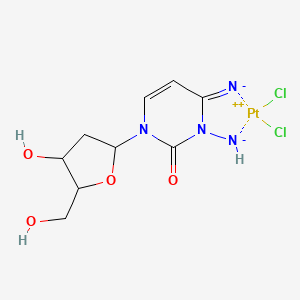

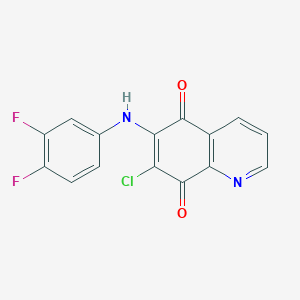
![Ethyl 4-[(2,6-diaminopyrimidin-4-yl)amino]benzoate](/img/structure/B12894732.png)
![4-(Cyclopentylamino)-1h-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B12894734.png)
